molecular formula C5H2BrClN2O3 B1375783 5-Bromo-2-chloro-4-nitropyridine 1-oxide CAS No. 1379366-01-4

5-Bromo-2-chloro-4-nitropyridine 1-oxide

Cat. No.: B1375783
CAS No.: 1379366-01-4
M. Wt: 253.44 g/mol
InChI Key: VNXKIYKPSUWDKP-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4-nitropyridine 1-oxide: is a heterocyclic organic compound with the molecular formula C5H2BrClN2O3. This compound is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a pyridine ring, along with an N-oxide moiety. It is a versatile intermediate used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-4-nitropyridine 1-oxide typically involves multi-step reactions starting from pyridine derivatives. One common method includes the bromination of 2-chloro-4-nitropyridine followed by oxidation to introduce the N-oxide group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and oxidizing agents like hydrogen peroxide (H2O2) under controlled temperatures .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows precise control over reaction parameters, minimizing the risk of side reactions and ensuring high purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo further oxidation reactions to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to convert the nitro group to an amino group.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or other peroxides.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl2).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Bromo-2-chloro-4-nitropyridine 1-oxide is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds with potential biological activity .

Biology and Medicine: In medicinal chemistry, this compound serves as an intermediate in the synthesis of pharmaceutical agents. Its derivatives have been investigated for their potential as kinase inhibitors and other therapeutic agents .

Industry: The compound is used in the production of agrochemicals, where it contributes to the synthesis of active ingredients in pesticides and herbicides. It is also employed in material sciences for the development of novel materials with specific properties.

Comparison with Similar Compounds

  • 5-Bromo-2-nitropyridine
  • 2-Bromo-4-nitropyridine
  • 5-Chloro-2-nitropyridine

Comparison: While these compounds share similar structural features, 5-Bromo-2-chloro-4-nitropyridine 1-oxide is unique due to the presence of both bromine and chlorine atoms along with the N-oxide group. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

5-bromo-2-chloro-4-nitro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClN2O3/c6-3-2-8(10)5(7)1-4(3)9(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXKIYKPSUWDKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C[N+](=C1Cl)[O-])Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856984
Record name 5-Bromo-2-chloro-4-nitro-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379366-01-4
Record name 5-Bromo-2-chloro-4-nitro-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-chloro-4-nitropyridine 1-oxide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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